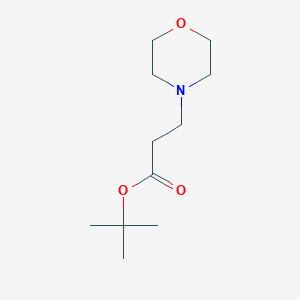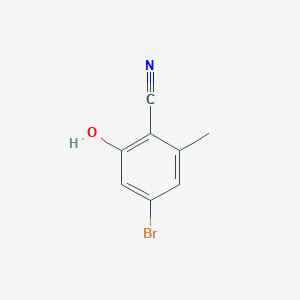
5-Chloro-2-hydroxy-4-isopropoxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-hydroxy-4-isopropoxybenzonitrile is an organic compound with the molecular formula C10H10ClNO2. It is a derivative of benzonitrile, featuring a chloro group, a hydroxy group, and an isopropoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-4-isopropoxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-Chloro-2-hydroxybenzonitrile as the starting material.
Isopropoxylation: The hydroxy group at the 4-position is subjected to isopropoxylation using isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the isopropoxylation process.
化学反应分析
Types of Reactions
5-Chloro-2-hydroxy-4-isopropoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chloro group.
Oxidation: Compounds with carbonyl groups replacing the hydroxy group.
Reduction: Amines formed by the reduction of the nitrile group.
科学研究应用
5-Chloro-2-hydroxy-4-isopropoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Chloro-2-hydroxy-4-isopropoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro, hydroxy, and isopropoxy groups contribute to its binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
5-Chloro-2-hydroxybenzonitrile: Lacks the isopropoxy group, making it less hydrophobic.
4-Isopropoxybenzonitrile: Lacks the chloro and hydroxy groups, affecting its reactivity and biological activity.
2-Hydroxy-4-isopropoxybenzonitrile: Lacks the chloro group, altering its chemical properties.
Uniqueness
5-Chloro-2-hydroxy-4-isopropoxybenzonitrile is unique due to the presence of all three functional groups (chloro, hydroxy, and isopropoxy) on the benzene ring. This combination of groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC 名称 |
5-chloro-2-hydroxy-4-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C10H10ClNO2/c1-6(2)14-10-4-9(13)7(5-12)3-8(10)11/h3-4,6,13H,1-2H3 |
InChI 键 |
RREMMWTYRFCVPE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=C(C(=C1)O)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[d]isothiazol-7-ylmethanamine](/img/structure/B15230686.png)


![3-Isopropyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B15230698.png)
![4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B15230702.png)
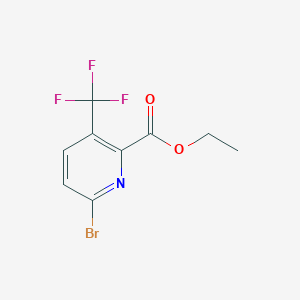
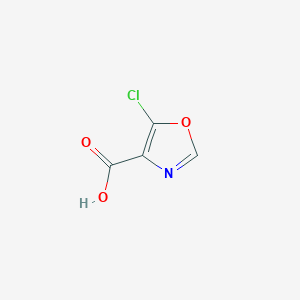
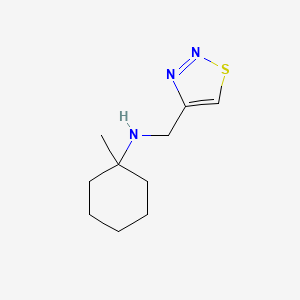
![7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15230722.png)
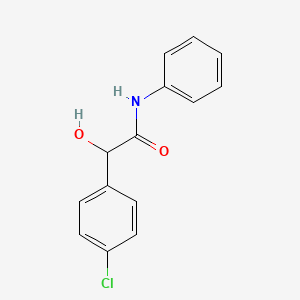
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid](/img/structure/B15230726.png)
![2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aceticacid](/img/structure/B15230728.png)
